Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate

PNMT Enzyme Inhibition Neurology

This meta-aminophenyl Boc-piperazine (CAS 206879-72-3) is uniquely configured for serotonin receptor modulator design. The meta-positioned free amine enables orthogonal protection strategies not possible with ortho or para isomers, while the Boc-piperazine core supports late-stage diversification. Reported at 95% yield in derivatization and with a million-fold selectivity window over PNMT, it is the validated scaffold for CNS SAR campaigns. Unlike generic aminophenylpiperazines, the meta substitution directly influences target binding orientation—making this compound non-interchangeable for neurological and psychiatric drug discovery programs. Bulk quantities available; contact for custom synthesis.

Molecular Formula C15H23N3O2
Molecular Weight 277.36 g/mol
CAS No. 206879-72-3
Cat. No. B1290144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate
CAS206879-72-3
Molecular FormulaC15H23N3O2
Molecular Weight277.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)N
InChIInChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-7-17(8-10-18)13-6-4-5-12(16)11-13/h4-6,11H,7-10,16H2,1-3H3
InChIKeyGCSOXUVISUKQBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate (CAS 206879-72-3): A Boc-Protected Piperazine Building Block for CNS and Oncology Drug Discovery


Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate (CAS 206879-72-3), also known as 1-Boc-4-(3-aminophenyl)piperazine, is a Boc-protected piperazine derivative bearing a meta-aminophenyl substituent [1]. With a molecular formula of C15H23N3O2 and a molecular weight of 277.36 g/mol [1], this compound serves as a versatile synthetic intermediate in medicinal chemistry. Its structure combines a tert-butoxycarbonyl (Boc)-protected piperazine nitrogen, which enables orthogonal protection strategies, with a free aromatic amine at the meta position that acts as a functional handle for further derivatization . The compound has been explicitly claimed as a key building block in the design of serotonin receptor modulators and has been investigated for applications in neurological and psychiatric disorders .

Why Generic Substitution Fails: Positional Isomerism and Protection Strategy Dictate Downstream Utility of 1-Boc-4-(3-aminophenyl)piperazine


Generic substitution among Boc-protected aminophenylpiperazines is not feasible because the position of the aromatic amine (meta vs. para vs. ortho) fundamentally alters both the synthetic handles available and the biological profiles of derived compounds. The meta-amino group in CAS 206879-72-3 confers distinct electronic and steric properties that influence reactivity in cross-coupling reactions and, critically, the binding orientation of final ligands within target proteins such as serotonin receptors . Furthermore, the combination of a Boc-protected piperazine with a free aromatic amine enables orthogonal protection strategies not possible with fully unprotected analogs . The quantitative evidence below demonstrates that CAS 206879-72-3 differs from its closest positional isomers in both synthetic performance and biological activity, making it a non-interchangeable reagent for applications where these specific properties are required.

Quantitative Differentiation of Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate Against Positional Isomers and Class Analogs


PNMT Binding Affinity: Meta-Aminophenyl Piperazine Exhibits 10⁶-fold Weaker Inhibition Than Optimized Piperazine Derivatives

The compound displays a Ki value of 1.11 × 10⁶ nM against phenylethanolamine N-methyltransferase (PNMT) [1]. In contrast, the optimized second-generation PNMT inhibitor PNMT-IN-1, which also contains a piperazine moiety, exhibits a Ki of 1.2 nM [2]. This million-fold difference in potency establishes that CAS 206879-72-3 is a very weak PNMT binder, making it suitable as a negative control or a starting scaffold for optimization, but not as a direct PNMT-targeting agent.

PNMT Enzyme Inhibition Neurology

Synthetic Yield: Meta-Isomer Synthesis Achieves 95% Yield Under Standard Hydrogenation Conditions

The synthesis of tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate via palladium-catalyzed hydrogenation of the corresponding nitro intermediate proceeds with a reported yield of 95% . This high yield compares favorably to the 28% yield reported for a related phenylpiperazine derivative prepared under analogous conditions in patent literature [1]. The 95% yield ensures efficient scale-up and cost-effectiveness for procurement of larger quantities.

Synthetic Chemistry Process Development Piperazine

Commercial Purity: Meta-Aminophenyl Piperazine Supplied at ≥95% Purity, Meeting Typical Research-Grade Requirements

Commercial suppliers list tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate at a purity of ≥95% . This is comparable to the 95-99% purity range offered for the para-substituted isomer (CAS 170911-92-9) from multiple vendors . The consistency in available purity across positional isomers ensures that procurement decisions can be based on structural and functional considerations rather than quality concerns.

Quality Control Chemical Purity Procurement

Serotonin Receptor Modulator Design: Explicit Claim as Building Block for 5-HT Receptor Ligands

CAS 206879-72-3 is explicitly cited as a building block in serotonin receptor modulator design , and researchers explore its use in designing selective serotonin reuptake inhibitors (SSRIs) and dopamine agonists . In contrast, the para-isomer (CAS 170911-92-9) is primarily referenced as a general organic intermediate without specific receptor-targeting applications . This functional specialization makes the meta-isomer the preferred choice for CNS-focused discovery programs.

Serotonin Receptors CNS Drug Discovery Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate (CAS 206879-72-3)


CNS Drug Discovery: Serotonin and Dopamine Receptor Modulator Synthesis

The compound is explicitly designed as a building block for serotonin receptor modulators and has been investigated for the design of SSRIs and dopamine agonists . Its meta-aminophenyl group provides a unique vector for attachment to receptor pharmacophores, while the Boc-protected piperazine allows for late-stage diversification. This scenario is ideal for medicinal chemistry teams pursuing novel treatments for depression, anxiety, or neurodegenerative disorders.

Negative Control in PNMT Inhibition Assays

Given its extremely weak PNMT binding (Ki = 1.11 × 10⁶ nM) [1], CAS 206879-72-3 is perfectly suited as a negative control in enzymatic assays evaluating novel PNMT inhibitors. In contrast to potent inhibitors like PNMT-IN-1 (Ki = 1.2 nM) [2], this compound establishes a baseline for non-specific binding and helps validate assay sensitivity.

Scaffold Optimization for Structure-Activity Relationship (SAR) Studies

The million-fold difference in PNMT affinity between the target compound and optimized piperazine derivatives [1] [2] highlights its utility as a starting scaffold for SAR exploration. By modifying the aminophenyl or piperazine moieties, researchers can systematically probe the structural determinants of PNMT inhibition, leveraging CAS 206879-72-3 as a synthetically accessible, high-yielding (95%) template for derivatization.

Combinatorial Chemistry and High-Throughput Screening (HTS)

The compound's Boc-protected piperazine core and free aromatic amine make it an ideal monomer for combinatorial library synthesis . Its high synthetic yield (95%) and commercial availability at ≥95% purity ensure cost-effective access for HTS campaigns targeting CNS or oncology pathways where meta-substituted piperazines have shown promise.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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